molecular formula C11H16Na2O4 B1205405 disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate CAS No. 65323-13-9

disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate

Cat. No.: B1205405
CAS No.: 65323-13-9
M. Wt: 258.22 g/mol
InChI Key: PGCIREGXMUCRLZ-HVNHDPPXSA-L
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Description

disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate is an organic compound derived from camphoric acid. It is a methyl ester of camphoric acid, which is a bicyclic monoterpene ketone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate can be synthesized through esterification of camphoric acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of camphoric acid 3-methyl ester involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed

    Hydrolysis: Camphoric acid and methanol.

    Reduction: Alcohol derivatives of camphoric acid.

    Substitution: Various substituted camphoric acid derivatives.

Scientific Research Applications

disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of camphoric acid 3-methyl ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Camphoric acid: The parent compound of camphoric acid 3-methyl ester.

    Isocamphoric acid: A structural isomer of camphoric acid.

    Other camphor derivatives: Various esters and derivatives of camphor.

Uniqueness

disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties compared to its parent compound and other derivatives. Its applications in asymmetric synthesis and biodegradable polymer production highlight its versatility and importance in scientific research and industry .

Properties

CAS No.

65323-13-9

Molecular Formula

C11H16Na2O4

Molecular Weight

258.22 g/mol

IUPAC Name

disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate

InChI

InChI=1S/C11H18O4.2Na/c1-9(2)10(3,7(12)13)5-6-11(9,4)8(14)15;;/h5-6H2,1-4H3,(H,12,13)(H,14,15);;/q;2*+1/p-2/t10-,11+;;

InChI Key

PGCIREGXMUCRLZ-HVNHDPPXSA-L

Isomeric SMILES

C[C@@]1(CC[C@@](C1(C)C)(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

SMILES

CC1(C(CCC1(C)C(=O)[O-])(C)C(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1(C(CCC1(C)C(=O)[O-])(C)C(=O)[O-])C.[Na+].[Na+]

65323-13-9

Synonyms

camphoric acid 3-methyl ester

Origin of Product

United States

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